N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Overview
Description
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Methoxylation: Introduction of the methoxy group at the 5-position of the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form the tetrahydro derivative.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, naphthoquinones, and fully hydrogenated naphthalene compounds .
Scientific Research Applications
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.
Methoxy Substituted Compounds: Molecules with methoxy groups at various positions on the aromatic ring.
Propanamide Derivatives: Compounds with the propanamide functional group attached to different aromatic systems.
Uniqueness
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is unique due to its specific combination of a tetrahydronaphthalene core with a methoxy group and a propanamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUBVASPHMFGN-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173760 | |
Record name | N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244239-68-7 | |
Record name | N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244239-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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